molecular formula C21H16ClF3N2O2 B2816970 5-Chloro-N-methyl-2-oxo-N-phenyl-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide CAS No. 338977-90-5

5-Chloro-N-methyl-2-oxo-N-phenyl-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B2816970
CAS No.: 338977-90-5
M. Wt: 420.82
InChI Key: PWCINVBRJCAVLA-UHFFFAOYSA-N
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Description

This compound is a substituted dihydropyridinecarboxamide featuring a 5-chloro substituent on the pyridine ring, an N-methyl-N-phenyl carboxamide group, and a 4-(trifluoromethyl)benzyl moiety at position 1.

Properties

IUPAC Name

5-chloro-N-methyl-2-oxo-N-phenyl-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClF3N2O2/c1-26(17-5-3-2-4-6-17)19(28)18-11-16(22)13-27(20(18)29)12-14-7-9-15(10-8-14)21(23,24)25/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCINVBRJCAVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-N-methyl-2-oxo-N-phenyl-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide, with CAS number 338977-90-5, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C21H16ClF3N2O2
  • Molecular Weight : 420.81 g/mol
  • Structural Characteristics : The compound features a pyridine ring and multiple functional groups that may contribute to its biological activity.

The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Some of the notable mechanisms include:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, similar to other compounds in its class.
  • Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), influencing cellular signaling pathways that regulate physiological responses.

Pharmacological Studies

Recent pharmacological studies have evaluated the compound's efficacy in various biological assays:

  • Anti-inflammatory Activity : In vitro assays demonstrated that the compound exhibits significant inhibition of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Antitumor Effects : Preliminary data indicate that the compound may possess cytotoxic properties against certain cancer cell lines, warranting further investigation into its anticancer potential.

Case Studies

Several case studies have highlighted the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on mPGES-1 Inhibition : A related compound was shown to inhibit mPGES-1 with an IC50 value of 8 nM, demonstrating that modifications in structure can significantly enhance biological activity .
  • Pain Model Efficacy : In vivo studies revealed that similar compounds exhibited analgesic effects in rodent models of pain, indicating a potential therapeutic application for pain management .

Data Table: Biological Activities and IC50 Values

Compound NameTargetIC50 Value (nM)Reference
Related Compound AmPGES-18
Related Compound BCOX Enzymes249.9
5-Chloro-N-methyl...TBDTBDCurrent Study

Comparison with Similar Compounds

Comparison with 5-Chloro-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide (CAS 242797-20-2)

Structural Differences :

  • Target Compound : Contains N-methyl and N-phenyl groups on the carboxamide nitrogen.
  • CAS 242797-20-2 : Lacks N-substituents on the carboxamide (amide NH₂ group instead) .

Physicochemical Properties :

Property Target Compound CAS 242797-20-2
Molecular Formula C₂₁H₁₇ClF₃N₂O₂ C₁₄H₁₀ClF₃N₂O₂
Molecular Weight ~433.8 g/mol 330.70 g/mol
Key Substituents N-Me, N-Ph, CF₃-benzyl CF₃-benzyl

Functional Implications :

  • The N-methyl and N-phenyl groups in the target compound reduce hydrogen-bonding capacity, likely increasing metabolic stability but decreasing aqueous solubility compared to CAS 242797-20-2.

Comparison with Diazaspiro Compounds from EP 4 374 877 A2

Structural Differences :

  • Target Compound : Pyridine-based core with a single trifluoromethylbenzyl group.
  • EP 4 374 877 A2 Compounds: Feature diazaspiro rings (e.g., 6,7-diazaspiro[4.5]dec-9-ene), additional fluorinated benzyl groups, and oxetan-3-yl amino ethers .

Physicochemical Properties :

Property Target Compound EP 4 374 877 A2 Compounds
Core Structure Dihydropyridine Diazaspiro rings
Substituents Single CF₃-benzyl Multiple CF₃, F, oxetane groups
Molecular Complexity Moderate High

Functional Implications :

  • The spirocyclic systems in EP 4 374 877 A2 compounds likely confer conformational rigidity, enhancing selectivity for specific biological targets (e.g., kinases or proteases).
  • The oxetan-3-yl amino groups may improve solubility and bioavailability compared to the target compound’s N-phenyl group .

Research Findings and Activity Trends

Metabolic Stability

  • The trifluoromethyl group in both the target compound and CAS 242797-20-2 resists oxidative metabolism, but the N-methyl group in the target compound further reduces CYP450-mediated degradation .

Binding Affinity

  • Hypothetical Activity : The target compound’s N-phenyl group may enhance binding to aromatic-rich enzyme pockets (e.g., COX-2 or PARP inhibitors), whereas EP 4 374 877 A2 compounds’ spiro systems could target allosteric sites in kinases .

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